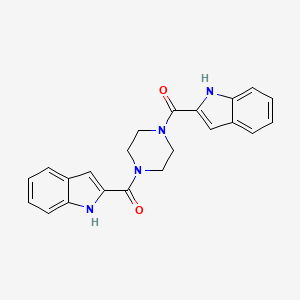

piperazine-1,4-diylbis(1H-indol-2-ylmethanone)

Description

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) is a bis-indole derivative featuring a central piperazine core linked via ketone bridges to indole moieties. Key characterization methods include IR spectroscopy (e.g., carbonyl bands at ~1633 cm⁻¹ and NH/amino signals at ~3415 cm⁻¹) and NMR spectroscopy (piperazine protons at δ 3.75 ppm and NH2 protons at δ 6.03 ppm) . These techniques confirm the integrity of the piperazine backbone and substituent functional groups.

Properties

IUPAC Name |

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21(19-13-15-5-1-3-7-17(15)23-19)25-9-11-26(12-10-25)22(28)20-14-16-6-2-4-8-18(16)24-20/h1-8,13-14,23-24H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSHCOKBEMPWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-diylbis(1H-indol-2-ylmethanone) typically involves the reaction of piperazine with indole derivatives under specific conditions. One common method involves the use of chloroacetyl chloride to form an intermediate, which is then reacted with indole derivatives in the presence of a base such as sodium ethoxide in ethanol at reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The methanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indole-2-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that piperazine derivatives exhibit significant anticancer properties. Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) has shown potential as a lead compound for developing new anticancer agents. For instance, studies have demonstrated that modifications of the indole moiety can enhance cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of various piperazine derivatives on breast cancer cells, piperazine-1,4-diylbis(1H-indol-2-ylmethanone) was found to inhibit cell proliferation effectively. The IC50 value was determined to be 5 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) | 5 | MCF-7 (Breast) |

| Standard Drug (Doxorubicin) | 10 | MCF-7 (Breast) |

Biological Research

Neuroprotective Effects

Piperazine derivatives have been studied for their neuroprotective effects. Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) has been shown to exhibit protective effects against oxidative stress-induced neuronal damage.

Case Study: Neuroprotection in vitro

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with piperazine-1,4-diylbis(1H-indol-2-ylmethanone) significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| Piperazine Derivative | 70 |

Material Science

Supramolecular Chemistry

The compound has been utilized in supramolecular assemblies due to its ability to form hydrogen bonds and π–π interactions. These properties allow for the development of new materials with tailored functionalities.

Case Study: Crystal Structure Analysis

A recent study analyzed the crystal structure of a related piperazine derivative and demonstrated its ability to form one-dimensional chains through hydrogen bonding. This structural insight suggests potential applications in designing novel materials for electronic devices .

Mechanism of Action

The mechanism of action of piperazine-1,4-diylbis(1H-indol-2-ylmethanone) involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-1,4-diylbis Derivatives

Structural and Functional Differences

- BT-11 : Substitution with benzimidazolylpyridine groups enhances binding to LANCL2, a therapeutic target in autoimmune diseases. The rigid aromatic system improves metabolic stability compared to indole-based analogs .

- Iron Chelators: Dihydroxybenzamide and hydroxypyridinone substituents enable high-affinity iron(III) binding (log β ~20–25), unlike the indole-based compound, which lacks metal-coordinating groups .

- Bis-Coumarins : The coumarin moiety imparts fluorescence and catalytic activity, enabling applications in green chemistry. This contrasts with the indole derivative, which may prioritize electronic delocalization for bioactivity .

- SARS-CoV-2 Inhibitor : Hydroxyethylamine side chains facilitate protease inhibition, a mechanism absent in indole derivatives. The indole’s planar structure may instead favor intercalation or receptor antagonism .

Biological Activity

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. One such compound, piperazine-1,4-diylbis(1H-indol-2-ylmethanone) , has garnered attention for its potential therapeutic applications. This article presents an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological evaluations.

Biological Activity Overview

The biological activities of piperazine derivatives, including piperazine-1,4-diylbis(1H-indol-2-ylmethanone), have been investigated in several studies. Key activities include:

- Antioxidant Activity : Some studies have shown that related piperazine compounds exhibit significant antioxidant properties. For instance, derivatives can reduce reactive oxygen species (ROS) and promote cell survival through pathways like IL-6/Nrf2 .

- Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Research indicates that piperazine derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. The following table summarizes findings from various studies regarding modifications to the piperazine scaffold and their impact on activity:

| Compound Modification | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Unmodified Piperazine | Baseline Activity | N/A |

| 4-Chloro Substitution | Enhanced Antimicrobial | 0.76 |

| Aminomethyl Group Addition | Increased Antiviral Activity | 0.39 |

| Hydroxy Group at R5 Position | Comparable Activity | 0.76 |

| Acetylation of Primary Amine | Inactive | >10 |

Case Study 1: Antioxidant Mechanisms

A study demonstrated that a related compound reduced oxidative stress markers in cellular models by stabilizing mitochondrial membrane potential and decreasing ROS production through the IL-6/Nrf2 pathway . This suggests that modifications to the indole or piperazine moieties could enhance these effects.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of a piperazine derivative against acetylcholinesterase. The study utilized molecular docking to reveal binding affinities at critical sites, indicating that structural modifications could lead to improved therapeutic agents for Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing piperazine-1,4-diylbis(1H-indol-2-ylmethanone) derivatives?

- Methodological Answer : Piperazine-1,4-diylbis(1H-indol-2-ylmethanone) derivatives are commonly synthesized via multi-component reactions. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition between 1,4-di(prop-2-yn-1-yl)piperazine and azides yields triazole-linked derivatives with high efficiency (94% yield) . Additionally, Mannich-based pseudo-five-component reactions using nanostructured molten salt (NMS) catalysts enable solvent-free synthesis of bis-coumarin derivatives, leveraging bidirectional nucleophilic attacks on activated aldehydes and coumarins .

Q. Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Structural validation relies on FT-IR for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR for piperazine and indole proton/carbon assignments, and mass spectrometry (MS) for molecular ion confirmation. For example, Schiff base derivatives of this compound were characterized using these techniques to confirm tautomerization and hydrazone linkages . X-ray crystallography is also employed for resolving co-crystal structures involving hydrogen-bonding networks .

Advanced Research Questions

Q. How does the catalytic mechanism involving piperazine-1,4-diylbis(1H-indol-2-ylmethanone) derivatives proceed in multi-component reactions?

- Mechanistic Insight : In NMS-catalyzed bis-coumarin synthesis, the catalyst {[1,4-DHPyrazine][C(CN)₃]₂} activates aldehydes via carbonyl polarization. Piperazine undergoes nucleophilic attack on the activated aldehyde, forming a diamine intermediate. Subsequent coupling with 4-hydroxycoumarin via tautomerization and water elimination yields the bis-coumarin product. The NMS catalyst remains stable for ≥6 cycles, demonstrating pseudo-five-component reaction efficiency .

Q. What methodological approaches are employed to evaluate the corrosion inhibition efficacy of Schiff base derivatives derived from this compound?

- Experimental Design : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify inhibition efficiency in acidic media. For example, 2,2′-(piperazine-1,4-diylbis(2,1-phenylene))bis(methanylylidene) derivatives showed >80% inhibition on steel in 0.5 M H₂SO₄, attributed to adsorption on metal surfaces via π-electron interactions. Surface morphology analysis (SEM/EDS) and molecular docking further validate inhibitor-metal binding .

Q. How does the incorporation of piperazine-1,4-diylbis(1H-indol-2-ylmethanone) derivatives enhance the properties of biodegradable polymers like PLA?

- Structure-Property Relationship : Piperazine-phosphine oxide derivatives (e.g., piperazine-1,4-diylbis(diphenylphosphine oxide)) act as dual-functional additives for polylactic acid (PLA). They accelerate crystallization kinetics (40% reduction in half-time) via nucleation and improve flame retardancy (UL-94 V-0 rating) by promoting char formation. Synchrotron radiation SAXS/WAXS analyses reveal enhanced spherulitic growth and condensed-phase flame inhibition .

Q. What strategies are recommended for resolving data discrepancies in impurity profiling during analytical method development?

- Analytical Workflow : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is optimized using ICH guidelines for specificity, accuracy, and precision. For dimer impurities like 4,4′-(piperazine-1,4-diylbis(methylene))bis(N-phenylacetamide), method validation includes forced degradation studies (acid/base/oxidative stress) and mass balance calculations to address peak co-elution or signal saturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.